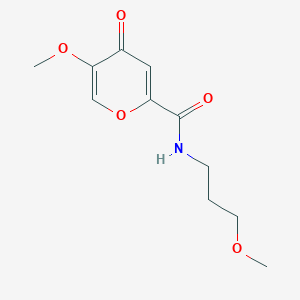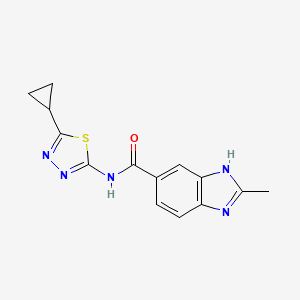![molecular formula C20H22N2O3 B10993296 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10993296.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide, also known as N-acetyl-3,4-dimethoxyphenethylamine , falls within the class of substituted indole derivatives.
- Its molecular formula is C₁₂H₁₇NO₃ , and it has a molecular weight of approximately 223.27 g/mol .
- The compound features an indole core (1H-indole) with an acetyl group (CH₃CO-) attached to the nitrogen atom and a 3,4-dimethoxyphenethyl group (C₆H₄(OC₂H₅)₂CH₂CH₂-) linked to the indole ring .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods, including acylation of the corresponding amine or indole precursor.
Reaction Conditions: The acetylation reaction typically involves treating the amine precursor with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) .
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide may undergo reactions such as acylation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The acetylation reaction yields N-acetyl-3,4-dimethoxyphenethylamine .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate for the synthesis of other indole-based derivatives.
Biology and Medicine:
Industry: Its industrial applications remain largely unexplored.
Mechanism of Action
- The precise mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is not fully elucidated.
- It likely interacts with specific receptors or enzymes due to its structural features, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N-acetyltryptamine, share structural similarities.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-11-9-15-13-16(5-6-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23) |
InChI Key |
IBSAXCPJLIFQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10993226.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993230.png)
![1H-benzimidazol-6-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10993238.png)
![3-(3-Fluorobenzyl)-5-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione](/img/structure/B10993239.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B10993241.png)
![(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10993247.png)
![3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10993250.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10993261.png)
![3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993265.png)
![N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993272.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993284.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B10993304.png)
